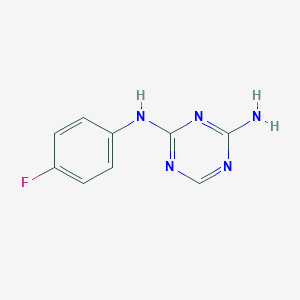

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Description

Propriétés

IUPAC Name |

2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN5/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCAZIWUCXRTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351613 | |

| Record name | N~2~-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1549-50-4 | |

| Record name | N~2~-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic protocols for N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine, a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1][2] The methodologies outlined are based on established synthetic strategies for analogous 2,4-diamino-1,3,5-triazine derivatives.

Core Synthetic Strategies

The synthesis of this compound can be approached through two principal routes, each with distinct advantages and considerations.

Route 1: Sequential Nucleophilic Substitution of Cyanuric Chloride

This is a widely employed method for the preparation of substituted triazines, leveraging the differential reactivity of the chlorine atoms on the cyanuric chloride starting material at varying temperatures.[3][4][5] The synthesis involves a two-step nucleophilic substitution, first with ammonia and then with 4-fluoroaniline (or the reverse).

Route 2: Biguanide-Based Synthesis

This approach involves the cyclization of a substituted biguanide with a suitable reagent to form the triazine ring.[6][7][8][9] This method is particularly useful when the desired biguanide precursor is readily available.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis via Sequential Substitution of Cyanuric Chloride

This protocol is adapted from general methods for the synthesis of disubstituted 2,4-diamino-1,3,5-triazines.[3][4]

Step 1a: Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine

-

A suspension of cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran is cooled to 0-5°C in an ice bath.

-

A stoichiometric amount of aqueous ammonia (1 equivalent) is added dropwise to the stirred suspension, maintaining the temperature below 5°C.

-

The reaction mixture is stirred for a further 1-2 hours at 0-5°C.

-

The resulting white precipitate of 2-amino-4,6-dichloro-1,3,5-triazine is collected by filtration, washed with cold water, and dried under vacuum.

Step 1b: Synthesis of this compound

-

The 2-amino-4,6-dichloro-1,3,5-triazine (1 equivalent) is suspended in a suitable solvent, such as dioxane or N,N-dimethylformamide (DMF).

-

4-fluoroaniline (1 equivalent) and an acid scavenger, such as sodium carbonate or triethylamine (2 equivalents), are added to the suspension.

-

The reaction mixture is heated to a temperature between 50-100°C and stirred for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is poured into water.

-

The resulting precipitate of this compound is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |

| Cyanuric Chloride | 184.41 | 1 |

| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 1 |

| 4-Fluoroaniline | 111.12 | 1 |

| Sodium Carbonate | 105.99 | 2 |

Table 1: Reactants and Reagents for Protocol 1

Protocol 2: Synthesis from 4-Fluorophenyl Biguanide

This protocol is based on the general synthesis of 2,4-diamino-1,3,5-triazines from biguanide precursors.[6][7]

Step 2a: Synthesis of 4-Fluorophenyl Biguanide Hydrochloride

-

Dicyandiamide (1 equivalent) and 4-fluoroaniline hydrochloride (1 equivalent) are heated together in a suitable solvent, such as water or a lower alcohol, under reflux for several hours.

-

The reaction mixture is then cooled, and the precipitated 4-fluorophenyl biguanide hydrochloride is collected by filtration.

Step 2b: Synthesis of this compound

-

To a solution of 4-fluorophenyl biguanide hydrochloride (1 equivalent) in anhydrous methanol, cooled to 0°C, is added a solution of sodium methoxide in methanol (10-15 equivalents).

-

A suitable cyclizing agent, such as an appropriate ester (e.g., ethyl formate, 1.3-1.5 equivalents), is then added to the cooled mixture.

-

The reaction is stirred at room temperature or gently heated until completion.

-

The reaction mixture is then neutralized, and the solvent is removed under reduced pressure.

-

The residue is triturated with water, and the solid product is collected by filtration and purified by recrystallization.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |

| Dicyandiamide | 84.08 | 1 |

| 4-Fluoroaniline Hydrochloride | 147.58 | 1 |

| Sodium Methoxide | 54.02 | 10-15 |

| Ethyl Formate | 74.08 | 1.3-1.5 |

Table 2: Reactants and Reagents for Protocol 2

Visualizing the Synthesis

The following diagrams illustrate the logical flow of the described synthetic pathways.

Figure 1: Overview of the two primary synthetic routes to this compound.

Experimental Workflow

The general laboratory workflow for the synthesis and purification of the target compound is depicted below.

Figure 2: A generalized experimental workflow for the synthesis and purification of the target compound.

This guide provides a comprehensive overview for the synthesis of this compound, intended to aid researchers in the efficient and effective production of this valuable chemical entity. The specific reaction conditions may require optimization based on laboratory-specific equipment and reagent purity.

References

- 1. CAS 1549-50-4: N-(4-FLUORO-PHENYL)-[1,3,5]TRIAZINE-2,4-DIA… [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpras.com [ijpras.com]

- 8. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calciu… [ouci.dntb.gov.ua]

- 9. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]

An In-depth Technical Guide on the Core Mechanism of Action: N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine as a Putative EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases.[8] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[9][10] This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[11][12][13] These pathways are crucial for regulating fundamental cellular processes like proliferation, survival, differentiation, and migration.[13][14]

Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous cancers.[11][13] This makes EGFR a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of anticancer drugs.[9][15] Given the structural similarities of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine to known kinase inhibitors, it is hypothesized to function as an EGFR TKI.[4][7]

Putative Mechanism of Action

This compound is proposed to act as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain. By occupying this pocket, the compound would prevent the binding of ATP, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways.[9] This blockade of EGFR-mediated signaling would ultimately lead to the inhibition of cancer cell proliferation and the induction of apoptosis.

Signaling Pathway and Point of Inhibition

The following diagram illustrates the EGFR signaling pathway and the proposed point of inhibition by this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. WO2004046120A2 - Diaminotriazoles useful as inhibitors of protein kinases - Google Patents [patents.google.com]

- 4. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]

- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Biological Activity of Fluorinated Diaminotriazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When substituted with two amino groups, the resulting diaminotriazine core serves as a versatile platform for developing therapeutic agents. The strategic incorporation of fluorine atoms into these molecules is a well-established strategy in drug design. Due to its unique properties—high electronegativity, small atomic radius similar to hydrogen, and the ability to form strong bonds—fluorine can significantly modulate a molecule's physicochemical and pharmacological profile.[1] These modifications can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[2][3]

This technical guide provides an in-depth exploration of the biological activities of fluorinated diaminotriazine derivatives, with a primary focus on their anticancer and antimicrobial properties. It details the underlying mechanisms of action, presents quantitative activity data, and provides comprehensive experimental protocols for their evaluation.

Biological Activities of Fluorinated Diaminotriazine Derivatives

The introduction of fluorine and various substituents to the diaminotriazine ring has yielded compounds with significant therapeutic potential, primarily as enzyme inhibitors.

Anticancer Activity: Dihydrofolate Reductase (DHFR) Inhibition

A primary mechanism underlying the anticancer effects of many diaminotriazine derivatives is the inhibition of dihydrofolate reductase (DHFR).[4][5] DHFR is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[4] THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital building blocks for DNA synthesis and cellular replication.[4] By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to the arrest of cell growth and proliferation, particularly in rapidly dividing cancer cells.[4][5]

Fluorinated diaminotriazines often act as "non-classical" antifolates, selectively targeting the DHFR enzyme.[5] The fluorine atoms can enhance binding to the enzyme's active site through favorable electrostatic and hydrophobic interactions.[2] Several studies have demonstrated the potent antiproliferative activity of these derivatives against a range of human cancer cell lines.[6][7][8]

Table 1: Anticancer Activity of Selected Fluorinated Triazine and Diaminotriazine Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

| Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast) | 6.25 µM | [7] |

| Imamine-1,3,5-triazine derivative (4k) | MDA-MB-231 (Breast) | 8.18 µM | [7] |

| 4-aminobenzonitile-s-triazine derivatives | MDA-MB-231 & MCF-7 (Breast) | < 1 µM | [8] |

| p-fluorocinnamide derivative (6) | HepG2 (Liver) | 4.23 µM | [9] |

| Fluorinated 1,2,3-triazole hybrid (37) | MGC-803, MCF-7, PC-3, EC-109 | 1.62–20.84 µM | [6] |

| Fluorinated 1,2,3-triazole hybrid (38) | MGC-803, MCF-7, PC-3, EC-109 | 0.76–13.55 µM | [6] |

Antimicrobial Activity

In addition to their anticancer properties, fluorinated diaminotriazine derivatives have shown significant promise as antimicrobial agents.[10][11] The emergence of multidrug-resistant pathogens necessitates the development of novel antibiotics and antifungals.[10] Triazine-based compounds have been successfully developed to combat a wide array of bacteria and fungi.[12]

Their mechanism of action in microbes is often analogous to their anticancer effects—the inhibition of essential enzymes like DHFR, which is also present and vital in microorganisms.[13] The selective inhibition of microbial DHFR over human DHFR is a key goal in the design of these agents.[5]

Table 2: Antimicrobial Activity of Selected Fluorinated s-Triazine Derivatives

| Compound Class | Microorganism | Activity (MIC) | Reference |

| Fluorinated s-Triazinyl Piperazines | Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Proteus vulgaris | Noteworthy activity reported | [10][11] |

| Fluorinated s-Triazinyl Piperazines | Aspergillus niger, Aspergillus fumigatus, Aspergillus clavatus, Candida albicans | Noteworthy activity reported | [10][11] |

| Aminoguanidine/dihydrotriazine (23a) | 8 bacterial strains | 1 µg/mL | [13] |

| Aminoguanidine/dihydrotriazine (23a) | C. albicans | 1 µg/mL | [13] |

| 2,4,6-trisubstituted[2][14][15] triazines | Various bacteria and fungi | 6.25-25 µg/mL | [12] |

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

Caption: Inhibition of the DHFR pathway by fluorinated diaminotriazine derivatives.

Caption: Step-by-step workflow for the MTT cell viability assay.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of the biological activity of novel compounds.

Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][16][17] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[16]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)[16]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Fluorinated diaminotriazine derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cells in the exponential growth phase and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate at 37°C with 5% CO2 for 24 hours to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO at the same concentration as in the compound wells) and untreated controls (medium only).[16]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[15]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[15][16]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[16]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15][16]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[15]

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)[11]

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well round-bottom plates

-

Fluorinated diaminotriazine derivatives dissolved in DMSO

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds directly in the 96-well plates containing the broth medium.

-

Inoculation: Add the prepared microbial inoculum to each well, resulting in a final volume of 100-200 µL. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.[12]

Protocol 3: DHFR Enzyme Inhibition Assay

This is a spectrophotometric assay that measures the activity of DHFR by monitoring the decrease in absorbance as the cofactor NADPH is oxidized to NADP+.

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well UV-transparent plates

-

UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm

Procedure:

-

Assay Preparation: In a 96-well plate, add the assay buffer, a fixed concentration of DHFR enzyme, and varying concentrations of the fluorinated diaminotriazine inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. The rate of decrease corresponds to the rate of NADPH consumption and thus DHFR activity.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[4]

Conclusion

Fluorinated diaminotriazine derivatives represent a highly promising class of compounds with potent biological activities. Their efficacy as anticancer and antimicrobial agents is often linked to their ability to inhibit crucial metabolic enzymes, most notably dihydrofolate reductase. The incorporation of fluorine is key to enhancing their pharmacological properties, leading to improved potency and drug-like characteristics. The experimental protocols detailed in this guide provide a standardized framework for the continued investigation and development of these compounds as potential therapeutic agents. Future research should focus on optimizing selectivity for microbial or cancer-specific targets to minimize off-target effects and further elucidating their complex mechanisms of action to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. rroij.com [rroij.com]

- 3. benchchem.com [benchchem.com]

- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Di- and tri-substituted s-triazine derivatives: Synthesis, characterization, anticancer activity in human breast-cancer cell lines, and developmental toxicity in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorinated s-triazinyl piperazines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Elucidation of the Chemical Structure of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used for the structural elucidation of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine. While direct experimental data for this specific compound is not extensively available in public literature, this document compiles representative data from closely related analogues and outlines detailed experimental protocols for its synthesis and characterization. This guide serves as a valuable resource for researchers engaged in the study of substituted triazine derivatives, offering insights into the analytical techniques pivotal for confirming their chemical structures. The methodologies covered include synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Introduction

This compound belongs to the class of s-triazine compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential as anticancer agents.[1][2][3] The precise determination of the chemical structure of such compounds is a critical step in the drug discovery process, ensuring the reproducibility of biological assays and facilitating the understanding of structure-activity relationships. This guide details the necessary steps for the unambiguous structural confirmation of this compound.

Synthesis

The synthesis of this compound can be achieved through a multi-step process, often involving the reaction of cyanoguanidine with an appropriate aromatic precursor under microwave-assisted conditions.[4][5]

Experimental Protocol: Synthesis

-

Reaction Setup: In a microwave-safe vessel, combine cyanoguanidine (1.0 eq), 4-fluoroaniline (1.0 eq), and an aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol.

-

Acid Catalysis: Add a catalytic amount of hydrochloric acid to the mixture.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 120 °C) for a specified duration (e.g., 30 minutes).

-

Rearrangement and Aromatization: After cooling, treat the intermediate product with a base (e.g., sodium hydroxide) to induce a Dimroth rearrangement and subsequent dehydrogenative aromatization.

-

Purification: The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential.

Note: The following data is representative of similar 2,4-diamino-1,3,5-triazine structures and may not correspond exactly to this compound.

| Technique | Expected Chemical Shifts (δ, ppm) | Description |

| ¹H NMR | 7.0 - 8.0 | Multiplets corresponding to the protons on the 4-fluorophenyl ring. |

| 5.0 - 7.0 | Broad singlets corresponding to the amine (-NH₂) protons. The chemical shift can vary depending on the solvent and concentration. | |

| ¹³C NMR | 160 - 170 | Signals for the carbon atoms of the triazine ring. |

| 115 - 165 (with C-F coupling) | Signals for the carbon atoms of the 4-fluorophenyl ring. The carbon attached to the fluorine will show a large coupling constant. |

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use standard acquisition parameters.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on known values for similar structures and coupling patterns.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

| Technique | Parameter | Expected Value |

| Electrospray Ionization (ESI-MS) | Molecular Ion [M+H]⁺ | m/z ≈ 206.08 |

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution into the electrospray ionization source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and compare the measured m/z value with the calculated exact mass of the protonated molecule.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα radiation.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Visualizations

Workflow for Structure Elucidation

References

- 1. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,5-Triazine(290-87-9) 13C NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a heterocyclic organic compound belonging to the triazine class of molecules. Triazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer, antiviral, and anti-inflammatory agents. This document provides a comprehensive overview of the available technical information for this compound, including its chemical properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1549-50-4 | [1] |

| Molecular Formula | C₉H₈FN₅ | [1] |

| Molecular Weight | 205.19 g/mol | [1] |

| IUPAC Name | This compound |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and convenient method for the synthesis of analogous 6,N2-diaryl-1,3,5-triazine-2,4-diamines has been described. This one-pot, microwave-assisted method is a common approach for generating libraries of such compounds.[2]

General Experimental Protocol for Analogous Compounds

A three-component reaction of cyanoguanidine, an aromatic aldehyde, and an arylamine is carried out in the presence of hydrochloric acid under focused microwave irradiation.[2] The intermediate product is then treated with a base to induce a Dimroth rearrangement. Under the reaction conditions, this is followed by spontaneous dehydrogenation and aromatization to yield the desired 6,N2-diaryl-1,3,5-triazine-2,4-diamines.[2]

For the synthesis of this compound, a logical synthetic route would involve the reaction of a suitable biguanide derivative with a corresponding ester in the presence of a base like sodium methanolate.[3]

Logical Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for 2,4-diamino-1,3,5-triazine derivatives based on common synthetic strategies.[3][4]

Biological Activity and Mechanism of Action

Derivatives of 1,3,5-triazine are known to exhibit a wide range of biological activities.[5][6] While specific studies on the biological activity of this compound are not extensively documented in the public literature, the core structure is a key pharmacophore in many biologically active compounds.

Anticancer Potential

Numerous studies have highlighted the anticancer potential of 1,3,5-triazine derivatives.[7][8] For instance, certain triazine-benzimidazole analogs, including those with a 4-fluorophenyl substitution, have demonstrated high inhibitory potency against various human cancer cell lines.[5]

A significant body of research points to the inhibition of the EGFR/PI3K/AKT/mTOR signaling cascade as a key mechanism of action for the anticancer effects of some s-triazine derivatives.[9][10][11] This pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10]

EGFR/PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the EGFR/PI3K/AKT/mTOR signaling pathway and indicates the points of inhibition by certain triazine derivatives.

Quantitative Data

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 4.53 ± 0.30 |

| HCT-116 | Colon Cancer | 0.50 ± 0.080 |

| HepG2 | Liver Cancer | 3.01 ± 0.49 |

Furthermore, this analog demonstrated potent EGFR inhibitory activity with an IC₅₀ value of 61 nM.[11] It also showed significant inhibition of the PI3K/AKT/mTOR pathway.[9][10]

Conclusion

This compound is a compound with a chemical scaffold that is prevalent in molecules with significant biological activity. While detailed experimental data for this specific molecule is limited in publicly accessible literature, the broader class of 1,3,5-triazine derivatives shows considerable promise, particularly in the area of oncology. The likely mechanism of action for anticancer activity involves the modulation of key signaling pathways such as the EGFR/PI3K/AKT/mTOR cascade. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound.

References

- 1. scbt.com [scbt.com]

- 2. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpras.com [ijpras.com]

- 4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)- s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Diaminotriazine Core: A Historical and Technical Guide to its Discovery and Development

Introduction

The 1,3,5-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, is the foundation for a diverse range of chemical compounds. Among its derivatives, diaminotriazines have emerged as a particularly significant class, with applications spanning from industrial polymers to life-saving pharmaceuticals and essential agricultural products. This technical guide provides a comprehensive overview of the discovery and history of diaminotriazine compounds, detailing key milestones, the evolution of synthetic methodologies, and the elucidation of their mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the rich history and chemical versatility of these compounds.

The Dawn of Triazine Chemistry: The Discovery of Melamine

The history of diaminotriazine compounds begins with the synthesis of its simplest and most fundamental member: 2,4,6-triamino-1,3,5-triazine, commonly known as melamine.

In 1834, the German chemist Justus von Liebig, a pivotal figure in the establishment of organic chemistry, was the first to synthesize melamine.[1][2] His initial synthesis involved the conversion of calcium cyanamide to dicyandiamide, which was then heated to produce melamine.[1] For many years following its discovery, melamine remained a laboratory curiosity with no immediate practical applications.[2]

The industrial significance of melamine was not realized until the late 1930s, when melamine-formaldehyde resins were developed.[3] These durable thermosetting plastics found widespread use in high-pressure laminates, dinnerware, and coatings, marking the beginning of the commercial importance of diaminotriazine compounds.[1][2] Industrial production of these resins began in 1938.[4]

The Evolution of Synthetic Methodologies

The synthesis of the diaminotriazine core and its derivatives has evolved significantly since von Liebig's initial discovery. Modern synthetic strategies offer access to a wide array of substituted diaminotriazines, enabling the fine-tuning of their chemical and biological properties.

Synthesis from Cyanuric Chloride

A cornerstone of modern triazine chemistry is the use of 2,4,6-trichloro-1,3,5-triazine, or cyanuric chloride, as a starting material. The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for their sequential substitution with various nucleophiles. This stepwise substitution is typically controlled by temperature. The first chlorine atom can be displaced at low temperatures (0-5 °C), the second at room temperature, and the third at elevated temperatures. This method is highly versatile for creating unsymmetrically substituted diaminotriazines.

The Pinner Triazine Synthesis

First reported by Adolf Pinner in 1890, the Pinner synthesis is a classic method for preparing 2-hydroxy-4,6-diaryl-s-triazines from the reaction of aryl amidines with phosgene.[5] While the original method yields a hydroxyl group at the 2-position, variations of this condensation reaction have been developed to introduce amino groups, thus providing a route to certain diaminotriazine derivatives.

Synthesis from Dicyandiamide and Guanidine Derivatives

Dicyandiamide, a key intermediate in the early synthesis of melamine, remains a valuable precursor for substituted diaminotriazines. The reaction of dicyandiamide with nitriles under various conditions can yield a range of 6-substituted-2,4-diaminotriazines.[6] Similarly, guanidine and its derivatives can be condensed with various reagents to form the diaminotriazine ring.[7]

Diaminotriazines in Agriculture: The Triazine Herbicides

A major breakthrough in the application of diaminotriazine compounds occurred in the mid-20th century with the discovery of their potent herbicidal activity.

In 1952, scientists at J.R. Geigy Ltd. in Switzerland discovered the herbicidal properties of triazine derivatives. This led to the development of simazine in 1956, followed by the closely related and highly successful herbicide, atrazine, in 1958.[8] These compounds proved to be highly effective at controlling broadleaf weeds in various crops, particularly corn and sorghum.

Mechanism of Action of Triazine Herbicides

The primary mode of action of triazine herbicides is the inhibition of photosynthesis in susceptible plants.[4][8] Specifically, these compounds bind to the D1 protein of the photosystem II (PSII) complex in the chloroplast thylakoid membrane.[8] This binding blocks the electron transport chain, preventing the flow of electrons from photosystem II to plastoquinone.[5] The disruption of electron transport leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in cell death.[8]

Quantitative Data on Herbicidal Activity

The efficacy of triazine herbicides is typically quantified by their half-maximal effective concentration (EC50), which is the concentration of the herbicide that causes a 50% reduction in a specific biological response, such as plant growth or photosynthesis.

| Herbicide | Chemical Formula | Molecular Weight ( g/mol ) | Water Solubility (mg/L at 20-25°C) | Log P |

| Atrazine | C₈H₁₄ClN₅ | 215.68 | 33 | 2.6 |

| Simazine | C₇H₁₂ClN₅ | 201.66 | 5 | 2.18 |

| Prometryn | C₁₀H₁₉N₅S | 241.36 | 33 | 3.34 |

Table 1: Physicochemical properties of common triazine herbicides.[8]

Diaminotriazines in Medicine: The Story of Lamotrigine

The structural versatility of the diaminotriazine core has also led to its successful application in medicinal chemistry. A prime example is the anticonvulsant and mood-stabilizing drug, lamotrigine.

The first synthesis of lamotrigine was disclosed in a patent filed by the Wellcome Foundation in 1980.[9] It was first marketed in Ireland in 1991 for the treatment of epilepsy.[9] Lamotrigine's mechanism of action is believed to involve the inhibition of voltage-sensitive sodium and calcium channels in neurons, which in turn inhibits the release of excitatory neurotransmitters.[9]

Pharmacokinetic Profile of Lamotrigine

| Parameter | Value |

| Bioavailability | 98% |

| Half-life | 29 hours |

| Volume of Distribution | 1.36 L/kg |

| Plasma Cmax | 1.4 to 4.8 hours |

Table 2: Pharmacokinetic data for lamotrigine.[9]

Experimental Protocols

Synthesis of 2-substituted-4,6-dichloro-1,3,5-triazine Derivatives

This protocol describes a general method for the monosubstitution of cyanuric chloride with an amine.

Materials:

-

Cyanuric chloride

-

Amine (e.g., 4-aminobenzonitrile)

-

Sodium carbonate or Potassium carbonate

-

Methylene chloride or Acetone

-

1 N HCl

-

Ice

Procedure:

-

Dissolve cyanuric chloride (1 equivalent) in the chosen organic solvent (e.g., acetone).[1]

-

In a separate flask, dissolve the amine (1 equivalent) in the same solvent.[1]

-

Cool both solutions to 0-5 °C in an ice bath.[8]

-

To the cyanuric chloride solution, add the base (e.g., sodium carbonate, 2 equivalents) and stir vigorously.[8]

-

Slowly add the cold amine solution dropwise to the cyanuric chloride solution while maintaining the temperature at 0-5 °C.[1]

-

Continue stirring the reaction mixture at 0-5 °C for 3-4 hours.[8]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the precipitate and wash it with the organic solvent.[8]

-

The precipitate can be further purified by dissolving it in a small amount of water, neutralizing with 1 N HCl to re-precipitate the product, followed by filtration and drying.[8]

References

- 1. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atrazine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. primaryinfo.com [primaryinfo.com]

- 5. Pinner triazine synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]

The Theoretical Backbone of a Privileged Scaffold: An In-depth Technical Guide to the 1,3,5-Triazine Ring System

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine ring, a symmetrical six-membered heterocycle with alternating carbon and nitrogen atoms, represents a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have established it as a "privileged scaffold," a molecular framework that can interact with a wide range of biological targets. This technical guide delves into the core theoretical properties of the 1,3,5-triazine ring system, providing a foundational understanding for its application in rational drug design and the development of novel therapeutics.

Core Theoretical Properties of the 1,3,5-Triazine Ring

The defining characteristics of the 1,3,5-triazine ring stem from the electronegativity of the nitrogen atoms, which significantly influences its geometry, aromaticity, and electronic distribution.

Molecular Geometry

The 1,3,5-triazine molecule is planar with D3h symmetry.[1] Extensive studies combining gas-phase electron diffraction, high-resolution FTIR spectroscopy, and ab initio calculations have provided precise measurements of its bond lengths and angles. These structural parameters are fundamental to understanding the ring's steric and electronic properties.

| Parameter | Value | Reference(s) |

| C-N Bond Length (rα°) | 133.68(1) pm | [1] |

| C-H Bond Length (rα°) | 108.9(2) pm | [1] |

| C-N-C Bond Angle (∠) | 113.82(9)° | [1] |

| N-C-N Bond Angle (∠) | 126.1° | [2] |

| H-C-N Bond Angle (∠) | 116.9° | [2] |

Aromaticity and Resonance Energy

The 1,3,5-triazine ring is an aromatic system, a property that contributes to its stability. However, the presence of three highly electronegative nitrogen atoms leads to a significant perturbation of the π-electron system compared to benzene. This results in a lower resonance energy than benzene, making the 1,3,5-triazine ring more susceptible to nucleophilic attack.[3] While a precise, universally agreed-upon value for its resonance energy is a subject of ongoing computational research, the qualitative difference is a key aspect of its reactivity. The electron-poor nature of the triazine ring and the electron-rich character of benzene can lead to specific intermolecular π-π stacking interactions.[4][5]

Electronic Properties

The electronic landscape of the 1,3,5-triazine ring is characterized by a significant polarization of the C-N bonds, with the nitrogen atoms acting as electron sinks. This inherent electron deficiency is a critical determinant of its chemical behavior.[6] Theoretical calculations and experimental data from sources such as the NIST WebBook provide key electronic parameters.

| Property | Value | Reference(s) |

| Ionization Energy | 10.01 ± 0.01 eV | [7] |

| Electron Affinity | 0.44999 eV | [7] |

| Gas Basicity | 819.6 kJ/mol | [7] |

| Dipole Moment | 0 D | [8] |

Reactivity and Synthesis

The electron-deficient nature of the 1,3,5-triazine ring dictates its reactivity, making it highly susceptible to nucleophilic substitution. This property is extensively exploited in the synthesis of a vast library of derivatives.

Nucleophilic Aromatic Substitution

The most versatile and widely used precursor for the synthesis of substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The three chlorine atoms on the triazine ring can be sequentially replaced by a wide variety of nucleophiles, including amines, alcohols, and thiols. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis of mono-, di-, and tri-substituted derivatives by carefully controlling the reaction temperature.[9]

Role in Drug Development: Targeting Key Signaling Pathways

The 1,3,5-triazine scaffold is a prominent feature in a multitude of clinically relevant molecules, particularly in oncology. Its ability to serve as a rigid core for the presentation of various functional groups allows for the design of potent and selective inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and EGFR-TK pathways.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. Several 1,3,5-triazine derivatives have been developed as potent inhibitors of PI3K, effectively blocking the downstream signaling cascade.

Inhibition of the EGFR-TK Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (TK) that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in various cancers, making it a prime therapeutic target. 1,3,5-triazine-based compounds have been designed to act as tyrosine kinase inhibitors (TKIs), competing with ATP for the binding site in the catalytic domain of EGFR and thereby blocking its downstream signaling.

Experimental Protocols

A comprehensive understanding of the 1,3,5-triazine ring system is built upon robust experimental methodologies for its synthesis and characterization.

Synthesis of 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

Cyanuric chloride is the primary starting material for the vast majority of 1,3,5-triazine derivatives. Its industrial synthesis is a two-step process.[10]

Step 1: Formation of Cyanogen Chloride Hydrogen cyanide (HCN) is reacted with chlorine (Cl₂) to produce cyanogen chloride (CNCl) and hydrogen chloride (HCl).[10]

HCN + Cl₂ → CNCl + HCl

Step 2: Trimerization of Cyanogen Chloride The cyanogen chloride is then trimerized at elevated temperatures over a carbon catalyst to form cyanuric chloride.[10]

3 CNCl → (CNCl)₃

A laboratory-scale procedure involves the trimerization of cyanogen chloride in a solvent such as dimethyl ether containing hydrogen chloride as a catalyst. The exothermic reaction is controlled by the vaporization of a hydrogen chloride-dimethyl ether azeotrope.[11]

General Protocol for Sequential Nucleophilic Substitution of Cyanuric Chloride

This protocol outlines the stepwise replacement of the chlorine atoms on cyanuric chloride. The temperature control is critical for selective substitution.

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride, TCT)

-

Nucleophile 1 (e.g., an amine, alcohol, or thiol)

-

Nucleophile 2

-

Nucleophile 3

-

A suitable base (e.g., N,N-diisopropylethylamine (DIPEA) or sodium carbonate)

-

An appropriate solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetone)

Workflow for Synthesis of Tri-substituted Triazines:

Procedure:

-

First Substitution (Monosubstitution): Dissolve cyanuric chloride in a suitable solvent and cool the mixture to 0 °C. Add one equivalent of the first nucleophile and a base. Stir the reaction at 0 °C until completion (typically monitored by TLC).[12]

-

Second Substitution (Disubstitution): To the solution containing the mono-substituted triazine, add one equivalent of the second nucleophile and a base. Allow the reaction to warm to room temperature and stir until completion.[12]

-

Third Substitution (Trisubstitution): To the solution containing the di-substituted triazine, add one equivalent of the third nucleophile and a base. Heat the reaction mixture to reflux and maintain the temperature until the reaction is complete.[12]

-

Workup and Purification: After each step, or at the end of the synthesis, the reaction mixture is typically worked up by washing with water to remove salts. The organic layer is dried and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as recrystallization or column chromatography.

Note: The specific reaction times, solvents, and bases will vary depending on the reactivity of the nucleophiles used.

Conclusion

The 1,3,5-triazine ring system possesses a unique combination of stability, predictable reactivity, and synthetic accessibility that has cemented its status as a privileged scaffold in drug discovery and development. A thorough understanding of its fundamental theoretical properties—from its precise molecular geometry and distinct electronic character to its behavior in key biological pathways—is paramount for the continued design and development of innovative and effective 1,3,5-triazine-based therapeutics. This guide provides a foundational repository of this critical information to aid researchers in their endeavors to harness the full potential of this remarkable heterocyclic core.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Intermolecular interactions between benzene and 1,3,5-triazine: a new tool for crystal engineering and molecular recognition - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 1,3,5-Triazine [webbook.nist.gov]

- 8. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]

- 9. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyanuric chloride - Wikipedia [en.wikipedia.org]

- 11. US2838512A - Preparation of cyanuric chloride - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

Potential Biological Targets of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine: An In-depth Technical Guide

Introduction

N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a small molecule belonging to the versatile class of 1,3,5-triazine derivatives. While specific biological data for this exact compound (CAS 1549-50-4) is limited in publicly available literature, the 1,3,5-triazine-2,4-diamine scaffold is a well-established pharmacophore in medicinal chemistry.[1][2] Compounds sharing this core structure have demonstrated a wide range of biological activities and have been investigated for the treatment of various diseases, including cancer, central nervous system disorders, and infectious diseases.[3][4]

This technical guide consolidates the current understanding of the potential biological targets of this compound by examining the activities of closely related analogs. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound class.

Potential Biological Targets

Based on studies of analogous compounds, this compound is predicted to interact with several key biological targets, primarily in the areas of oncology and neuroscience.

Protein Kinases

A significant body of research points to 1,3,5-triazine derivatives as potent inhibitors of protein kinases.[5] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Analogs of this compound have shown inhibitory activity against various kinases, including those in the PI3K/Akt/mTOR signaling cascade, which is frequently overactive in cancer.[6]

Serotonin Receptors

Derivatives of 1,3,5-triazine have been identified as ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT7 receptor.[7] The 5-HT7 receptor is implicated in a variety of physiological processes, including mood regulation, circadian rhythms, and cognition. Consequently, ligands that modulate the activity of this receptor are of interest for the treatment of depression, anxiety, and cognitive disorders.

Neuronal Voltage-Gated Sodium Channels

Several 2,4-diamino-1,3,5-triazine derivatives have been shown to act as blockers of neuronal voltage-gated sodium channels.[8][9][10] These ion channels are essential for the initiation and propagation of action potentials in neurons. Blockers of these channels can reduce neuronal excitability and are used in the treatment of epilepsy, neuropathic pain, and bipolar disorder.[11]

Quantitative Data for Analog Compounds

The following tables summarize the quantitative biological data for various analogs of this compound. It is important to note that these are not data for the specific compound itself but for structurally related molecules.

Table 1: Anticancer Activity of 1,3,5-Triazine-2,4-diamine Analogs

| Compound/Analog | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile (19) | MALME-3M (Melanoma) | Growth Inhibition | 0.033 | [3] |

| 6,N2-diaryl-1,3,5-triazine-2,4-diamine derivative | MDA-MB-231 (Breast Cancer) | Growth Inhibition | 0.001 | [12] |

| 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine derivative (11) | SW620 (Colorectal Cancer) | Cytotoxicity | 5.85 | [4] |

Table 2: Serotonin Receptor Affinity of 1,3,5-Triazine Analogs

| Compound/Analog | Receptor | Assay Type | Ki (nM) | Reference |

| N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine (2) | 5-HT7 | Radioligand Binding | 8 | [7] |

| N2-(2-(1H-indol-3-yl)ethyl)-N4-(2-((4-fluorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine (12) | 5-HT7 | Radioligand Binding | 18 | [7] |

Table 3: Neuronal Voltage-Gated Sodium Channel Blocking Activity of 1,3,5-Triazine Analogs

| Compound/Analog | Channel Type | Assay Type | IC50 (µM) | Reference |

| 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines (4a-4j) | Neuronal Sodium Channels | Binding Assay | 4.0 - 14.7 | [8][10] |

Signaling Pathways

The interaction of 1,3,5-triazine-2,4-diamine derivatives with their biological targets can modulate key cellular signaling pathways.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by a 1,3,5-Triazine Derivative.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound and its analogs can be adapted from the literature. Below are generalized methodologies for key assays.

Protein Kinase Inhibition Assay

The inhibitory activity of a compound against a specific protein kinase is typically determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

-

Reaction Setup: The kinase, substrate (a peptide or protein that is a known substrate for the kinase), ATP, and the test compound (at various concentrations) are combined in a reaction buffer.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

ADP Detection: After incubation, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Data Analysis: The luminescence is measured using a luminometer. The signal is proportional to the amount of ADP produced and therefore reflects the kinase activity. The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated by plotting the percentage of inhibition against the compound concentration.

Radioligand Binding Assay for Serotonin Receptors

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT7) are prepared from cultured cells.

-

Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (a molecule that binds specifically to the receptor, e.g., [3H]5-CT for 5-HT7) and the test compound at various concentrations.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The ability of the test compound to displace the radioligand from the receptor is determined. The Ki value (inhibition constant), which represents the affinity of the compound for the receptor, is calculated using the Cheng-Prusoff equation.[7]

Electrophysiology Assay for Neuronal Voltage-Gated Sodium Channels

The effect of a compound on the function of voltage-gated sodium channels is often assessed using whole-cell patch-clamp electrophysiology.

-

Cell Preparation: Neuronal cells or cell lines expressing the sodium channel of interest are cultured on coverslips.

-

Patch-Clamp Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Protocol and Drug Application: The cell membrane potential is clamped at a holding potential, and voltage steps are applied to elicit sodium currents. The test compound is applied to the cell via the extracellular solution.

-

Data Acquisition and Analysis: The sodium currents are recorded before and after the application of the compound. The percentage of inhibition of the peak sodium current is measured at different compound concentrations to determine the IC50 value.

Caption: General Workflow for Synthesis and Biological Evaluation of Triazine Derivatives.

Conclusion

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific targets and therapeutic potential. A systematic investigation, including broad kinase profiling, receptor screening, and functional assays, will be crucial to elucidate its mechanism of action and to guide the design of more potent and selective drug candidates.

References

- 1. CAS 1549-50-4: N-(4-FLUORO-PHENYL)-[1,3,5]TRIAZINE-2,4-DIA… [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine [smolecule.com]

- 6. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. Lamotrigine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine In Vitro Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of key enzymes involved in cell proliferation and survival, and the induction of apoptosis. N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine belongs to this class of compounds and holds potential as a therapeutic agent. Its structural features suggest possible interactions with various biological targets.

The development of robust in vitro assays is a critical first step in characterizing the biological activity of novel compounds like this compound. These assays provide essential information on the compound's potency, mechanism of action, and cellular effects, guiding further preclinical development. This document provides detailed protocols for a panel of in vitro assays relevant to the potential anticancer activities of this compound, including assessments of cell viability, apoptosis induction, and inhibition of key signaling pathways.

Data Presentation: Quantitative Analysis

The following table summarizes hypothetical quantitative data for this compound in various in vitro assays. This data is for illustrative purposes to demonstrate how results can be presented and should be determined experimentally.

| Assay Type | Cell Line / Enzyme | Endpoint | IC50 / EC50 (µM) |

| Cell Viability | MCF-7 (Breast Cancer) | Cell Viability (MTT) | 8.5 |

| HCT-116 (Colon Cancer) | Cell Viability (MTT) | 12.2 | |

| A549 (Lung Cancer) | Cell Viability (MTT) | 15.7 | |

| Apoptosis Induction | MCF-7 | Caspase-3/7 Activation | 10.3 |

| Enzyme Inhibition | Recombinant PI3Kα | ADP Production | 2.1 |

| Recombinant mTOR | ADP Production | 5.8 | |

| Recombinant DHFR | NADPH Oxidation | > 50 |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a potential signaling pathway targeted by this compound and the general workflow for in vitro assay development.

Experimental Protocols

Cell Viability - MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Induction - Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway. The assay provides a luminogenic substrate that is cleaved by active caspases to generate a "glow-type" luminescent signal.

Materials:

-

This compound

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat cells with a serial dilution of this compound for the desired time (e.g., 24, 48 hours).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Determine the fold-increase in caspase activity compared to the vehicle control and calculate the EC50 value.

Kinase Inhibition - ADP-Glo™ Kinase Assay

This is a universal, luminescent kinase assay that measures the amount of ADP produced during a kinase reaction. It can be used to screen for inhibitors of specific kinases, such as PI3K or mTOR.

Materials:

-

This compound

-

Recombinant kinase (e.g., PI3Kα) and its substrate

-

Kinase reaction buffer

-

ATP

-

ADP-Glo™ Kinase Assay System (Promega)

-

White-walled 384-well plates

-

Luminometer

Protocol:

-

Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the kinase, substrate, ATP, and reaction buffer. Add serial dilutions of this compound. Include no-enzyme and no-inhibitor controls. The typical reaction volume is 5 µL.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

This compound

-

Recombinant human DHFR

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

UV-transparent 96-well plate

-

Spectrophotometer capable of kinetic reads at 340 nm

Protocol:

-

Reagent Preparation: Prepare stock solutions of DHF, NADPH, and DHFR in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, NADPH, and serial dilutions of this compound.

-

Enzyme Addition: Add DHFR to all wells except the blank.

-

Initiate Reaction: Initiate the reaction by adding DHF to all wells.

-

Data Acquisition: Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10-20 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of the compound and calculate the IC50 value.

Application Notes and Protocols for the Quantification of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine. The methodologies described are based on established analytical techniques for similar triazine and fluorophenyl compounds, ensuring robust and reliable quantification in various matrices.

Introduction

This compound is a substituted triazine derivative. The 1,3,5-triazine scaffold is a key component in many biologically active compounds, including some with anticancer properties.[1][2] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, metabolic profiling, quality control, and overall drug development. This guide outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering methods with varying levels of sensitivity and selectivity.

Analytical Methods Overview

The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique suitable for routine quantification, especially for bulk substance analysis and formulated products. Due to the potential for a weak UV chromophore in the target analyte, a pre-column derivatization step may be necessary to enhance sensitivity.[3]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies where the analyte is present at low concentrations in complex biological matrices like plasma or urine.[4][5]

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance of the described analytical methods. These values are representative and may vary based on instrumentation and specific experimental conditions.

Table 1: HPLC-UV Method Performance (with Pre-column Derivatization)

| Parameter | Expected Performance |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | ~0.03 µg/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Table 2: LC-MS/MS Method Performance

| Parameter | Expected Performance |

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.03 ng/mL |

| Limit of Quantification (LOQ) | ~0.1 ng/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 3% |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method with pre-column derivatization to enhance UV detection sensitivity.

4.1.1. Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized Water (18.2 MΩ·cm)

-

Formic Acid (0.1%)

-

Derivatizing Reagent: Dansyl chloride (5 mg/mL in acetone)

-

Borate Buffer (0.1 M, pH 9.0)

4.1.2. Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |

| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-15 min, 30-90% B; 15-17 min, 90% B; 17-18 min, 90-30% B; 18-25 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 340 nm (after derivatization) |

| Injection Volume | 10 µL |

4.1.3. Standard and Sample Preparation

-